molecular formula C21H23ClN4O3S B2496732 4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1209772-07-5

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2496732
CAS No.: 1209772-07-5
M. Wt: 446.95
InChI Key: JGCISIGMVOJDED-UHFFFAOYSA-N
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Description

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H23ClN4O3S and its molecular weight is 446.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Synthesis

  • This compound belongs to a class of heterocyclic compounds that have been synthesized and characterized for various applications in scientific research. Such compounds are often explored for their potential biological activities. For example, Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized related compounds with benzodifuran and thiazolopyrimidine structures, which were evaluated for their anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity

  • Piperazine derivatives, which include compounds structurally similar to 4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide, have been studied extensively for their biological activities. Mhaske, Shelke, Raundal, and Jadhav (2014) synthesized thiazol-5-yl piperazine derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in addressing microbial infections (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Antimicrobial and Antiviral Properties

  • Several studies have reported the synthesis of novel piperazine compounds with potent antimicrobial and antiviral activities. For instance, Reddy et al. (2013) synthesized urea and thiourea derivatives of piperazine, demonstrating significant antimicrobial and antiviral activities against specific targets (Reddy et al., 2013). Similarly, Patil et al. (2021) synthesized piperazine and triazolo-pyrazine derivatives, which were found to have promising antimicrobial properties (Patil et al., 2021).

Applications in Imaging and Radiosynthesis

  • Piperazine derivatives have also been explored in the field of imaging and radiosynthesis. Shimoda et al. (2015) developed a PET radiotracer based on a piperazine derivative for imaging fatty acid amide hydrolase in the brain, showcasing the compound's application in neurological studies (Shimoda et al., 2015).

Chemical Properties and Structural Analysis

  • The synthesis and structural characterisation of novel piperazine derivatives, including those with similar structural motifs to the compound , have been a subject of extensive research. Lv, Ding, and Zhao (2013) synthesized and characterized novel pyrazole carboxamide derivatives, which highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Lv, Ding, & Zhao, 2013).

Properties

IUPAC Name

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-13-4-6-15(22)19-18(13)24-21(30-19)26-10-8-25(9-11-26)20(27)23-14-5-7-16(28-2)17(12-14)29-3/h4-7,12H,8-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCISIGMVOJDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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